molecular formula C6H16Cl2N4 B14036659 3-(Dimethylamino)-1-azetidinecarboxamidine 2hcl

3-(Dimethylamino)-1-azetidinecarboxamidine 2hcl

Cat. No.: B14036659
M. Wt: 215.12 g/mol
InChI Key: HYVWIIVEZLXMAA-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-1-azetidinecarboxamidine 2HCl is a chemical compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-azetidinecarboxamidine 2HCl typically involves the reaction of dimethylamine with azetidinecarboxamidine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-azetidinecarboxamidine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate the reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(Dimethylamino)-1-azetidinecarboxamidine 2HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-azetidinecarboxamidine 2HCl involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-1-azetidinecarboxamidine 2HCl is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in scientific research and industry. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

Molecular Formula

C6H16Cl2N4

Molecular Weight

215.12 g/mol

IUPAC Name

3-(dimethylamino)azetidine-1-carboximidamide;dihydrochloride

InChI

InChI=1S/C6H14N4.2ClH/c1-9(2)5-3-10(4-5)6(7)8;;/h5H,3-4H2,1-2H3,(H3,7,8);2*1H

InChI Key

HYVWIIVEZLXMAA-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1CN(C1)C(=N)N.Cl.Cl

Origin of Product

United States

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